N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-20(2)16(21)11-12-7-9-13(10-8-12)19-17(22)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSLDVITIPLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the oxoethyl group, typically through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Dimethylaminoethyl vs. Cyclohexylamino/Tert-Butylamino Groups
- Impact: Cyclohexylamino derivatives may exhibit prolonged half-lives but reduced solubility compared to the dimethylamino variant.
- Methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate (, ): The tert-butyl group introduces extreme hydrophobicity, which could hinder aqueous solubility and bioavailability.
Fluorine Position and Electronic Effects
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (–4, ): Differs in fluorine substitution (2,4-difluorophenyl vs. 2-fluorobenzamide). However, this may also reduce metabolic stability due to increased susceptibility to oxidative defluorination.
Functional Group Modifications
Benzamide vs. Benzimidazole Derivatives
- N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl} derivatives ():
- Benzimidazole rings introduce aromaticity and hydrogen-bonding capacity, often associated with anti-convulsant activity.
- Key Difference : The absence of a benzimidazole moiety in the target compound suggests a divergent mechanism of action (e.g., HDAC inhibition vs. ion channel modulation).
Sulfonamide vs. Amide Linkages
- N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide (): Sulfonamide groups are more acidic than benzamides, influencing ionization state and pharmacokinetics. Impact: Sulfonamides may exhibit stronger protein binding but shorter half-lives due to renal clearance.
Pharmacological Profiling
HDAC Inhibition vs. Anti-Convulsant Activity
- The target compound’s dimethylaminoethyl group aligns with HDAC inhibitor pharmacophores, as seen in compounds like methyl 4-({N-[2-(dimethylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate ().
- In contrast, benzimidazole derivatives () prioritize anti-convulsant activity, likely via GABAergic modulation.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Target Activity |
|---|---|---|---|---|---|
| N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide | C₁₇H₁₈FN₂O₂ | 313.34 | 2-fluoro, dimethylaminoethyl | 2.1 (est.) | HDAC inhibition |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₂NO | 251.21 | 2,4-difluorophenyl | 2.8 | Crystallography studies |
| 4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide | C₁₅H₁₄FN₃O₂ | 287.29 | 4-amino, 2-fluoro | 1.5 | Undisclosed |
| G500-0036 (N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide) | C₂₀H₂₅F₂N₃O | 375.43 | 3-fluoro, dual dimethylamino groups | 3.5 | Screening compound |
*Estimated using fragment-based methods.
Biological Activity
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a dimethylamino group, a fluorobenzamide moiety, and a phenyl ring, which contribute to its unique chemical properties and biological interactions.
Key Features
- Dimethylamino Group : Enhances solubility and biological activity.
- Fluorobenzamide Moiety : Increases binding affinity to biological targets.
- Phenyl Ring : Provides structural stability.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The dimethylamino group is believed to facilitate interactions with enzymes or receptors, while the fluorobenzamide moiety enhances the compound's binding affinity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Demonstrated potential in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Effects : Shown to reduce inflammatory markers in cellular models.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Anticancer Studies :
- In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC values in the low micromolar range .
- Anti-inflammatory Research :
- Enzyme Interaction Studies :
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide | Similar to above but with fluorine at position 4 | Moderate anticancer activity |
| N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-fluorobenzamide | Similar structure with fluorine at position 3 | Lower binding affinity compared to 2-fluoro derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
